5,5',5'',5'''-Silanetetrayltetraisophthalic acid

Overview

Description

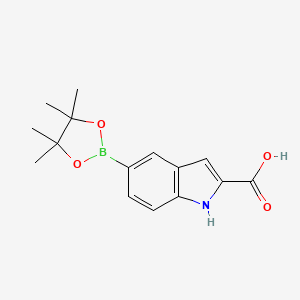

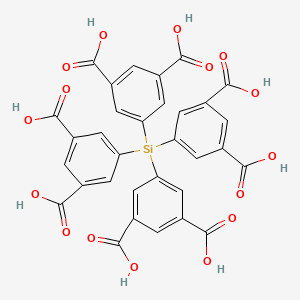

5,5',5'',5'''-Silanetetrayltetraisophthalic acid, also known as STTIA, is a novel organic molecule that has gained significant attention in the field of materials science and biomedical research due to its unique properties. STTIA is a tetra-functionalized silane compound that contains four isophthalic acid groups attached to a central silicon atom. This compound has a rigid, cage-like structure that makes it an excellent candidate for various applications, including drug delivery, tissue engineering, and catalysis.

Scientific Research Applications

Fluorescence Detection and Sensing

5,5',5'',5'''-Silanetetrayltetraisophthalic acid and similar compounds are used in the development of fluorescence-based detection systems. For instance, lanthanide metal-organic frameworks (LMOFs) prepared with related compounds like 5-boronoisophthalic acid have been utilized for the selective ratiometric fluorescence detection of fluoride ions. This application is significant in environmental monitoring and analytical chemistry due to its high selectivity and low detection limits (Yang et al., 2017).

Material Science and Engineering

In material science, compounds analogous to this compound are employed in enhancing the properties of various materials. For example, the synthesis and characterization of phosphorus- and silicon-containing flame-retardant curing agents, which include similar compounds, have been studied for their effect on the thermal properties of epoxy resins. These compounds contribute to significant improvements in flame retardancy and thermal stability of the materials (Agrawal & Narula, 2014).

Renewable Resources and Green Chemistry

The compound and its derivatives are also explored in the context of green chemistry and renewable resources. For instance, in the pursuit of renewable PET (polyethylene terephthalate), studies have been conducted on reactions catalyzed by Lewis acid molecular sieves using silicon-based compounds. This research is crucial for developing sustainable alternatives to conventional petroleum-based products (Pacheco et al., 2015).

Catalysis and Chemical Reactions

In catalysis, silicon-containing compounds similar to this compound are significant. For example, hierarchical ZSM-5 microspheres have been constructed aided by silane coupling agents like 3-glycidoxypropyltrimethoxysilane, improving the mesoporosity and catalytic performance of ZSM-5 in benzylation reactions (Chu et al., 2014).

properties

IUPAC Name |

5-tris(3,5-dicarboxyphenyl)silylbenzene-1,3-dicarboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H20O16Si/c33-25(34)13-1-14(26(35)36)6-21(5-13)49(22-7-15(27(37)38)2-16(8-22)28(39)40,23-9-17(29(41)42)3-18(10-23)30(43)44)24-11-19(31(45)46)4-20(12-24)32(47)48/h1-12H,(H,33,34)(H,35,36)(H,37,38)(H,39,40)(H,41,42)(H,43,44)(H,45,46)(H,47,48) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OBGGZEVURGEGQQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1C(=O)O)[Si](C2=CC(=CC(=C2)C(=O)O)C(=O)O)(C3=CC(=CC(=C3)C(=O)O)C(=O)O)C4=CC(=CC(=C4)C(=O)O)C(=O)O)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H20O16Si | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

688.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-Fluoro-2-[2-(piperidin-1-yl)ethoxy]benzonitrile](/img/structure/B3101986.png)

![[2-(3-Aminomethyl-phenoxy)-ethyl]-dimethyl-amine](/img/structure/B3101991.png)

![Methyl 3-cyano-3-[3-(cyclopentyloxy)-4-methoxyphenyl]propanoate](/img/structure/B3102020.png)

![3-[[3,5-bis(trifluoroMethyl)phenyl]aMino]-4-[[(1S,2S)-2-(dipentylaMino)cyclohexyl]aMino]-3-Cyclobutene-1,2-dione](/img/structure/B3102028.png)